molecular formula C13H21N3O B15262453 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B15262453
M. Wt: 235.33 g/mol
InChI Key: LUMOQRQZPPRTAG-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound with a unique spirocyclic structure. This compound features a pyrazole ring fused with an oxazaspirane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

Comparison: Compared to similar compounds, 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C13H21N3O/c1-10(2)6-16-7-11(5-15-16)12-13(8-14-12)3-4-17-9-13/h5,7,10,12,14H,3-4,6,8-9H2,1-2H3

InChI Key

LUMOQRQZPPRTAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCOC3)CN2

Origin of Product

United States

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